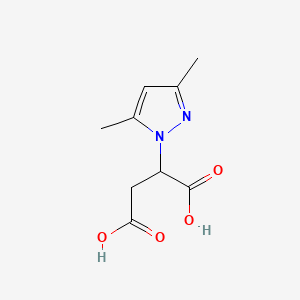

2-(3,5-dimethyl-1H-pyrazol-1-yl)butanedioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Catalysis and Synthesis

2-(3,5-dimethyl-1H-pyrazol-1-yl)butanedioic acid is involved in the synthesis of various chemical compounds. For instance, it is used in the stereoselective synthesis of N-Vinyl Pyrazoles, facilitated by dipotassium hydrogen phosphate powder under solvent-free conditions (Ramazani, Amini, & Massoudi, 2006).

Coordination Chemistry and Complex Formation

This compound plays a role in complex formation with metals such as palladium. The study of its complex formation with PdCl2 has been explored, providing insights into the coordination chemistry of these compounds (Khachatryan et al., 2017).

Cytotoxic Properties and Cancer Research

Research has been conducted on its derivatives for potential cytotoxic properties against tumor cell lines. This is significant for understanding its potential applications in cancer research (Kodadi et al., 2007).

Corrosion Inhibition

Studies have also shown the utility of this compound in the field of corrosion inhibition. Pyrazole derivatives have been synthesized and evaluated for their effectiveness as corrosion inhibitors, which is essential in materials science and engineering (Masoumi, Hossaini Sadr, & Soltani, 2020).

Polymerization and Material Science

Additionally, it is used in the vinyl-addition polymerization of norbornene, catalyzed by divalent iron, cobalt, and nickel complexes. This has implications in polymer science and materials research (Benade et al., 2011).

Theoretical Studies and Corrosion Inhibition Efficiency

Theoretical studies, such as those using density functional theory, have been conducted to understand the inhibition efficiencies and reactive sites of bipyrazolic-type organic compounds as corrosion inhibitors (Wang et al., 2006).

Coordination Polymers and Luminescent Properties

This compound is also significant in the formation of zinc coordination polymers, with studies showing how the spacer lengths of bipyrazol-based ligands affect the topological structures of these polymers. Such studies are important in the field of coordination chemistry and materials science (Dai et al., 2013).

Safety and Hazards

properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-5-3-6(2)11(10-5)7(9(14)15)4-8(12)13/h3,7H,4H2,1-2H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDNTNUHODANDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CC(=O)O)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate](/img/no-structure.png)

![3-(2-(3-(4-fluorophenyl)azepan-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2916755.png)

![1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide](/img/structure/B2916761.png)

![1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime](/img/structure/B2916762.png)

![N-(3-chlorophenyl)-3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]propanamide](/img/structure/B2916765.png)

![4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B2916766.png)

![2-ethyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2916767.png)